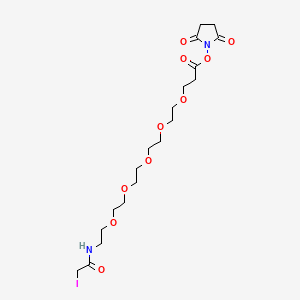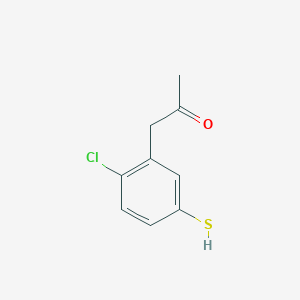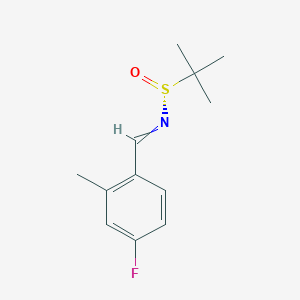
Schisphenthin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Schisphenthin A is a triterpenoid compound isolated from the stems of Schisandra sphenanthera, a plant belonging to the Schisandraceae family. This compound has garnered attention due to its potential biological activities, including antiproliferative effects against certain cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Schisphenthin A involves complex organic reactions. One common method includes the extraction of the compound from the plant material using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Advanced techniques such as microwave-assisted extraction and high-performance liquid chromatography (HPLC) may be employed to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Schisphenthin A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference compound in analytical studies.
Biology: Investigated for its antiproliferative effects against cancer cell lines.
Medicine: Potential therapeutic agent for treating certain types of cancer.
Industry: May be used in the development of new pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism by which Schisphenthin A exerts its effects involves multiple molecular targets and pathways. It has been shown to inhibit the proliferation of HepG2 cells, a type of liver cancer cell line. The exact molecular targets are still under investigation, but it is believed to interfere with cellular signaling pathways that regulate cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Schisphenthin A is structurally similar to other triterpenoids such as schisphenthin C, schisphendilactone A, and schisphendilactone B. These compounds also exhibit biological activities, but this compound is unique in its specific antiproliferative effects against HepG2 cells .
List of Similar Compounds
- Schisphenthin C
- Schisphendilactone A
- Schisphendilactone B
- Nigranoic acid
- Kadsuric acid
- Lancifoic acid A
Eigenschaften
Molekularformel |
C30H46O5 |
|---|---|
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
3-[(3R,3aR,6S,7R,9aS,9bS)-7-(2-hydroxypropan-2-yl)-3a,6,9b-trimethyl-3-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C30H46O5/c1-18-8-10-23(35-26(18)33)19(2)20-12-16-30(7)22-9-11-24(27(3,4)34)28(5,15-14-25(31)32)21(22)13-17-29(20,30)6/h8,13,19-20,22-24,34H,9-12,14-17H2,1-7H3,(H,31,32)/t19-,20+,22+,23+,24-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
RFEGLUCLFQJCNN-WBERZCQMSA-N |
Isomerische SMILES |
CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@H]([C@]4(C)CCC(=O)O)C(C)(C)O)C)C |
Kanonische SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC=C4C3CCC(C4(C)CCC(=O)O)C(C)(C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



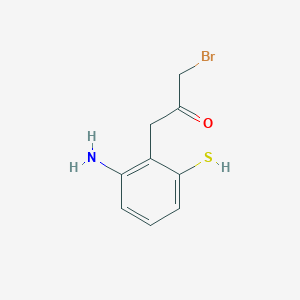
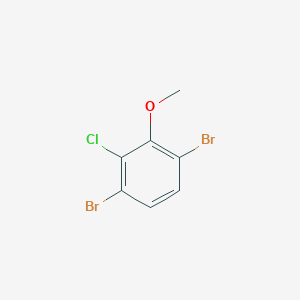
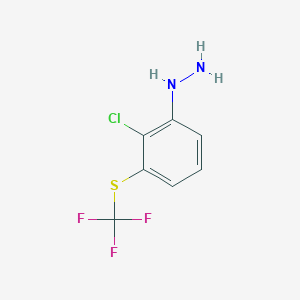

![9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B14076349.png)
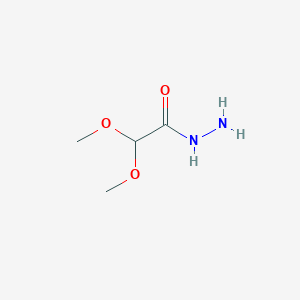

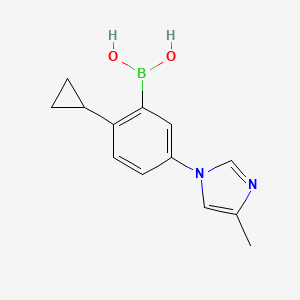
![Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-](/img/structure/B14076372.png)
